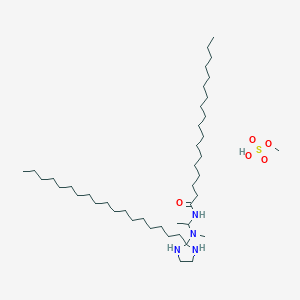
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- is an organic compound with the molecular formula C15H25NO3 This compound is characterized by the presence of a butanol backbone substituted with a methoxypropylamino group, a methyl group, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- typically involves multi-step organic reactions. One common method involves the alkylation of 2-butanol with 3-methoxypropylamine, followed by the introduction of a phenoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The methoxypropylamino group and phenoxy group play crucial roles in determining its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Amino-3-methyl-1-butanol: Shares a similar butanol backbone but lacks the methoxypropylamino and phenoxy groups.
3-Methyl-1-butanol: Similar structure but without the amino and phenoxy substitutions.
2-Methyl-1-butanol: Another related compound with a different substitution pattern.
Uniqueness
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
| 7565-17-5 | |
分子式 |
C15H25NO3 |
分子量 |
267.36 g/mol |
IUPAC名 |
1-(3-methoxypropylamino)-3-methyl-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-15(2,19-13-8-5-4-6-9-13)14(17)12-16-10-7-11-18-3/h4-6,8-9,14,16-17H,7,10-12H2,1-3H3 |
InChIキー |
CYJOKVSQEACSKT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(CNCCCOC)O)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




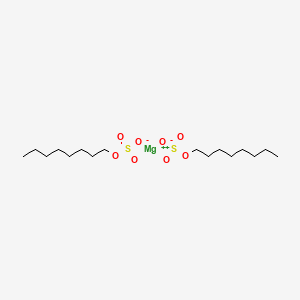
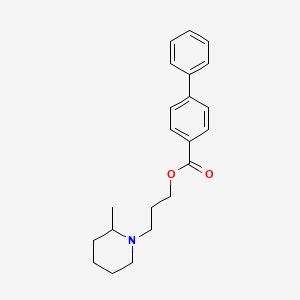
![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
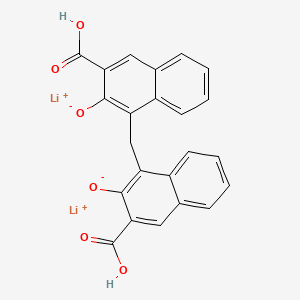
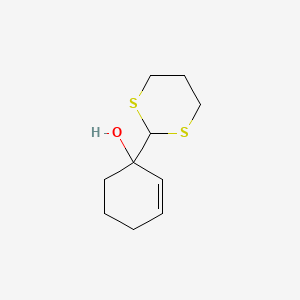
![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
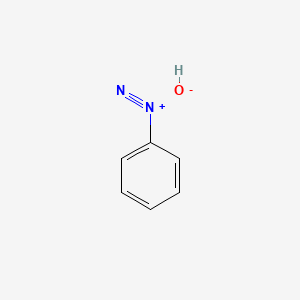
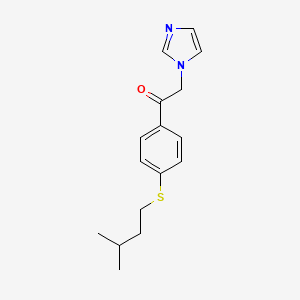

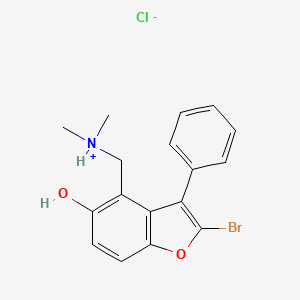
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
